n-Decyl-1,1,2,2-d4 Alcohol

Vue d'ensemble

Description

n-Decyl-1,1,2,2-d4 Alcohol: is a deuterated form of decyl alcohol, where four hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of Decanoic Acid or its Esters: This method involves the addition of hydrogen to decanoic acid or its esters under specific conditions to produce n-Decyl-1,1,2,2-d4 Alcohol.

Hydroformylation of Decene (OXO Process): This process involves the hydroformylation of decene, resulting in the formation of alcohols from alkenes.

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of decanoic acid or its esters, as well as the hydroformylation of decene. These methods are preferred due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: n-Decyl-1,1,2,2-d4 Alcohol can undergo oxidation reactions to form decanoic acid or its derivatives.

Reduction: This compound can be reduced to form various hydrocarbons.

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products Formed:

Oxidation: Decanoic acid and its derivatives.

Reduction: Hydrocarbons.

Substitution: Compounds with different functional groups replacing the hydroxyl group.

Applications De Recherche Scientifique

Analytical Chemistry

Isotope Labeling

The primary application of n-Decyl-1,1,2,2-d4 Alcohol lies in its use as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterated form allows for precise quantification of compounds due to its distinct mass signature compared to non-deuterated analogs. This is crucial in studies where accurate measurement of concentrations is necessary.

Case Study: Mass Spectrometry

In a study evaluating the efficacy of different alcohols as internal standards, this compound demonstrated superior performance in terms of signal stability and reproducibility in liquid chromatography-mass spectrometry (LC-MS) applications. The use of this compound allowed for enhanced sensitivity in detecting trace levels of organic compounds in complex matrices such as biological fluids and environmental samples .

Biochemical Research

Metabolic Tracing

Due to its stable isotope nature, this compound is utilized in metabolic studies to trace the pathways of lipid metabolism. Researchers can incorporate this compound into cellular systems to monitor how lipids are synthesized and utilized within biological organisms.

Case Study: Lipid Metabolism Analysis

In a controlled experiment involving cultured cells, researchers used this compound to study the incorporation of labeled fatty acids into cellular membranes. The results indicated a significant increase in membrane fluidity and altered signaling pathways when compared to controls using non-deuterated alcohols .

Pharmaceutical Development

Drug Formulation

this compound has potential applications in the formulation of pharmaceuticals due to its properties as a surfactant and solubilizing agent. It can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in aqueous environments.

Case Study: Enhancing Drug Solubility

A formulation study demonstrated that incorporating this compound into a poorly soluble drug significantly improved its solubility profile. This was particularly evident in formulations aimed at oral delivery systems where increased solubility can lead to improved absorption rates .

Environmental Studies

Detection of Contaminants

The compound is also employed in environmental chemistry for the detection and quantification of organic pollutants. Its isotopic labeling allows for differentiation between natural and anthropogenic sources of contamination.

Case Study: Water Quality Assessment

In an assessment of water quality impacted by industrial discharge, researchers used this compound as a tracer to identify sources of contamination. The results provided clear evidence linking specific industrial processes to elevated levels of harmful organic compounds in local waterways .

Food Science

Flavor and Aroma Studies

In food science, this compound can be used as a flavoring agent or solvent in food products. Its deuterated form allows for the study of flavor release mechanisms without altering the sensory properties of the food product.

Case Study: Flavor Release Mechanism

A recent study investigated how different alcohols affect flavor release in beverages. The use of this compound provided insights into how molecular weight influences flavor volatility and perception during consumption .

Mécanisme D'action

The mechanism of action of n-Decyl-1,1,2,2-d4 Alcohol involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized similarly to non-deuterated alcohols, but the presence of deuterium allows for more precise tracking and analysis of its metabolic pathways .

Comparaison Avec Des Composés Similaires

n-Decyl Alcohol: The non-deuterated form of n-Decyl-1,1,2,2-d4 Alcohol.

n-Decyl-9,9,10,10,10-d5 Alcohol: Another deuterated form of decyl alcohol with different deuterium substitution patterns.

Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. Its isotopic properties allow for more precise and accurate analysis compared to non-deuterated or differently deuterated compounds .

Activité Biologique

n-Decyl-1,1,2,2-d4 Alcohol is a deuterated derivative of decyl alcohol, characterized by the substitution of four hydrogen atoms with deuterium. This unique isotopic composition enhances its utility in biological and metabolic studies, particularly in tracing alcohol metabolism pathways. This article delves into the biological activity of this compound, examining its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

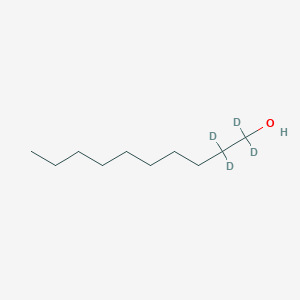

- Chemical Structure : The compound has the linear formula .

- CAS Number : 57367-97-2.

- Applications : Commonly used in metabolic studies and as a reference material in analytical techniques such as NMR spectroscopy.

Target and Mode of Action

This compound primarily interacts with the central nervous system (CNS), influencing neurotransmitter systems:

- GABA Receptor Agonism : It acts as an agonist at GABA receptors, promoting inhibitory neurotransmission.

- NMDA Receptor Antagonism : The compound also antagonizes NMDA receptors involved in excitatory neurotransmission.

- Dopamine Release : It facilitates dopamine release from the nucleus accumbens, contributing to its psychoactive effects.

Cellular Effects

The compound impacts various cellular processes:

- Membrane Dynamics : It alters cell membrane fluidity and permeability, affecting signal transduction and gene expression.

- Metabolic Regulation : The integration of this compound into lipid membranes can modulate the activity of membrane-bound proteins.

Metabolic Pathways

This compound is metabolized by alcohol dehydrogenase enzymes to form aldehydes. These metabolites can undergo further oxidation to yield carboxylic acids. Key cofactors involved in these reactions include:

- NAD+ : Essential for oxidation reactions.

- FAD : Involved in various metabolic transformations.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on lipid metabolism and cellular function.

- High Doses : Toxicity observed includes liver damage and metabolic disruptions. Threshold effects are noted where biological activity shifts dramatically at certain concentration levels.

Study 1: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in vivo. The deuterated nature allowed for precise tracking using mass spectrometry. Results indicated that this compound effectively traced alcohol metabolism across various biological systems.

Study 2: Membrane Interaction Analysis

Research demonstrated that this compound incorporation into phospholipid bilayers altered membrane properties significantly. This led to enhanced permeability for certain ions and molecules while affecting signaling pathways critical for cellular responses.

Chemical Reactions Involving this compound

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms decanoic acid or derivatives | Potassium permanganate |

| Reduction | Produces various hydrocarbons | Lithium aluminum hydride |

| Substitution | Hydroxyl group replaced by functional groups | Halogens or acids |

Propriétés

IUPAC Name |

1,1,2,2-tetradeuteriodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.